Alverine Citrate Impurity E

Description

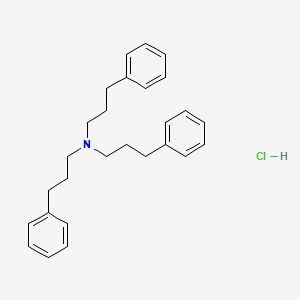

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenyl-N,N-bis(3-phenylpropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N.ClH/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27;/h1-9,13-18H,10-12,19-24H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEICADUUYHHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Structural Considerations of Alverine Citrate Impurity E

IUPAC Nomenclature and Other Designated Names for Alverine (B1665750) Citrate (B86180) Impurity E

The formal chemical name for Alverine Citrate Impurity E under the International Union of Pure and Applied Chemistry (IUPAC) system is tris(3-phenylpropyl)amine (B3265654) hydrochloride. pharmaffiliates.com It is also recognized by several other names and synonyms, which are often used in commercial and research contexts. These include 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine Hydrochloride and Tris-(3-phenyl-propyl)-amine Hydrochloride. pharmaffiliates.comklivon.com The compound is commonly referred to as Alverine Citrate Impurity E, a designation used in pharmaceutical quality control and analysis. clearsynth.comnih.gov

CAS Registry Number

The unique identifier assigned to Alverine Citrate Impurity E by the Chemical Abstracts Service (CAS) is the CAS Registry Number 878784-75-9. pharmaffiliates.comklivon.comclearsynth.comsimsonpharma.comallmpus.com This number is specific to the hydrochloride salt form of the compound. The freebase form of this impurity is identified by the CAS Number 408309-07-9. pharmaffiliates.comveeprho.com

Molecular Formula and Molecular Weight

The molecular formula for Alverine Citrate Impurity E (hydrochloride form) is C₂₇H₃₄ClN. clearsynth.comnih.gov This formula indicates that each molecule is composed of 27 carbon atoms, 34 hydrogen atoms, one chlorine atom, and one nitrogen atom. The corresponding molecular weight of the hydrochloride salt is approximately 408.02 g/mol . pharmaffiliates.comklivon.comclearsynth.com The freebase form, with the molecular formula C₂₇H₃₃N, has a molecular weight of approximately 371.56 g/mol . simsonpharma.comallmpus.comsimsonpharma.com

| Identifier | Value | Reference |

| IUPAC Name | tris(3-phenylpropyl)amine hydrochloride | pharmaffiliates.com |

| Synonyms | 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine Hydrochloride, Tris-(3-phenyl-propyl)-amine Hydrochloride | pharmaffiliates.comklivon.com |

| CAS Registry Number (HCl) | 878784-75-9 | pharmaffiliates.comklivon.comclearsynth.comsimsonpharma.comallmpus.com |

| CAS Registry Number (Freebase) | 408309-07-9 | pharmaffiliates.comveeprho.com |

| Molecular Formula (HCl) | C₂₇H₃₄ClN | clearsynth.comnih.gov |

| Molecular Weight (HCl) | 408.02 g/mol | pharmaffiliates.comklivon.comclearsynth.com |

| Molecular Formula (Freebase) | C₂₇H₃₃N | simsonpharma.comallmpus.comsimsonpharma.com |

| Molecular Weight (Freebase) | 371.56 g/mol | simsonpharma.comallmpus.comsimsonpharma.com |

Structural Relationship of Alverine Citrate Impurity E to the Alverine Citrate API and Other Related Impurities (e.g., Impurities A, B, C, D)

The structural characteristics of Alverine Citrate Impurity E are best understood when compared to the Alverine active pharmaceutical ingredient (API) and other known impurities. These relationships often highlight the potential synthetic pathways and degradation routes.

The Alverine API is the citrate salt of the active base, N-ethyl-N,N-bis(3-phenylpropyl)amine (also known as N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine). drugbank.comnih.gov The core structural difference between the Alverine base and Impurity E lies in the substitution at the central nitrogen atom. While the Alverine base contains two 3-phenylpropyl groups and one ethyl group, Impurity E contains three 3-phenylpropyl groups. simsonpharma.comnih.gov This suggests that Impurity E is likely a process-related impurity, potentially formed from an over-alkylation reaction where a third 3-phenylpropyl group is added instead of an ethyl group.

The relationship with other impurities further clarifies its origin:

Alverine Impurity A is identified as 1-Chloro-3-phenylpropane. pharmaffiliates.comklivon.com This compound is a common alkylating agent and a probable starting material in the synthesis of Alverine, which would react with an amine to form the 3-phenylpropyl side chains.

Alverine Impurity B is 3-Phenylpropan-1-ol. simsonpharma.compharmaffiliates.com

Alverine Impurity C is N-Ethyl-3-phenylpropan-1-amine, typically as a hydrochloride salt. simsonpharma.compharmaffiliates.com This secondary amine is a key intermediate in Alverine synthesis. The alkylation of Impurity C with a second 3-phenylpropyl-containing reactant would lead to the formation of the Alverine base.

Alverine Impurity D is 3-cyclohexyl-N-ethyl-N-(3-phenylpropyl)propan-1-amine. nih.gov This impurity is structurally similar to the Alverine base, but one of the phenyl rings has been saturated to form a cyclohexyl ring, likely through an over-hydrogenation process during a synthesis step. It is not directly related to the formation of Impurity E.

Table 2: Structural Comparison of Alverine API and Related Impurities This interactive table outlines the structural formulas and key differences between the Alverine API and its related impurities.

| Compound Name | Molecular Formula | Structural Description | Relationship to API | References |

|---|---|---|---|---|

| Alverine (API Base) | C20H27N | Tertiary amine with two 3-phenylpropyl groups and one ethyl group. | Active Pharmaceutical Ingredient | nih.gov |

| Alverine Citrate (API) | C26H35NO7 | Citrate salt of the Alverine base. | The final drug substance. | pharmaffiliates.comdrugbank.comnih.gov |

| Impurity A | C9H11Cl | 1-Chloro-3-phenylpropane. | Potential synthetic precursor/reactant. | simsonpharma.compharmaffiliates.comklivon.com |

| Impurity B | C9H12O | 3-Phenylpropan-1-ol. | Potential precursor or related substance. | simsonpharma.compharmaffiliates.com |

| Impurity C | C11H17N (base) | N-Ethyl-3-phenylpropan-1-amine. | Synthetic intermediate. | simsonpharma.compharmaffiliates.com |

| Impurity D | C20H33N | An Alverine analogue with one phenyl group reduced to a cyclohexyl group. | Hydrogenation side-product. | simsonpharma.comnih.gov |

| Impurity E | C27H33N | Tertiary amine with three 3-phenylpropyl groups. | Over-alkylation side-product. | veeprho.comsimsonpharma.comsimsonpharma.com |

Origins and Mechanistic Pathways of Alverine Citrate Impurity E Formation

Synthesis-Related Origins of Alverine (B1665750) Citrate (B86180) Impurity E

The formation of Alverine Citrate Impurity E is predominantly linked to the synthetic route of the active pharmaceutical ingredient (API). The structure of Impurity E, possessing three phenylpropyl groups attached to a central nitrogen atom, strongly suggests its origin as a by-product of the primary chemical reactions used to synthesize Alverine.

Identification of Potential By-products from Alverine Citrate Synthesis

The synthesis of Alverine, which is N-ethyl-N-(3-phenylpropyl)-3-phenylpropylamine, typically involves the N-alkylation of an amine with a 3-phenylpropyl halide. A common synthetic approach involves the reaction of ethylamine (B1201723) with 3-phenylpropyl chloride. In this process, several potential by-products can be formed due to competing side reactions. One of the primary impurities is the over-alkylation product, which is Alverine Citrate Impurity E.

| Compound Name | Chemical Structure | Potential Origin |

| Alverine | N-ethyl-N-(3-phenylpropyl)-3-phenylpropylamine | Desired Product |

| Alverine Citrate Impurity E | 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine | Over-alkylation by-product |

| Alverine Citrate Impurity C | N-ethyl-3-phenylpropan-1-amine | Incomplete reaction intermediate |

| Bis-(3-phenyl-propyl)-amine | Di(3-phenylpropyl)amine | By-product from the reaction of ammonia (B1221849) traces with 3-phenylpropyl halide |

Mechanistic Postulations for By-product Formation

The formation of Alverine Citrate Impurity E can be mechanistically explained by the process of over-alkylation during the synthesis of Alverine. The synthesis of Alverine involves the nucleophilic substitution reaction between an amine and an alkyl halide.

The primary reaction for Alverine synthesis is the dialkylation of ethylamine with two molecules of 3-phenylpropyl chloride. However, the desired product, Alverine, is a tertiary amine and still possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. This allows it to compete with the remaining ethylamine for the alkylating agent, 3-phenylpropyl chloride. This subsequent alkylation of the desired product leads to the formation of a quaternary ammonium (B1175870) salt, which upon workup can yield the tertiary amine Impurity E if a dealkylation of the ethyl group occurs, or if the starting amine for the second alkylation is di(3-phenylpropyl)amine.

A more direct pathway for the formation of Impurity E is the reaction of di(3-phenylpropyl)amine, a potential intermediate or impurity itself, with another molecule of 3-phenylpropyl chloride.

To minimize the formation of such over-alkylation products, careful control of reaction conditions is necessary. acsgcipr.org This includes the stoichiometry of the reactants, reaction temperature, and the choice of solvent and base. acsgcipr.org

Influence of Raw Materials and Synthetic Intermediates on Impurity E Generation

The purity and ratio of the starting materials are critical in controlling the level of Impurity E.

Stoichiometry of Reactants: An excess of the alkylating agent, 3-phenylpropyl chloride, relative to ethylamine, will significantly increase the likelihood of over-alkylation and the formation of Impurity E. Careful control of the molar ratio is a key parameter in minimizing this impurity.

Purity of Raw Materials: The presence of related impurities in the starting materials can also contribute to the formation of Impurity E. For instance, if the 3-phenylpropyl chloride raw material contains reactive impurities, these could potentially lead to side reactions. Similarly, if the ethylamine starting material contains traces of other amines, a different impurity profile could emerge.

Presence of Intermediates: The presence of di(3-phenylpropyl)amine as an intermediate or impurity in the reaction mixture can directly lead to the formation of Impurity E upon reaction with 3-phenylpropyl chloride. The formation of this intermediate can be influenced by the reaction conditions.

Degradation-Derived Formation of Alverine Citrate Impurity E

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. semanticscholar.orgfrontiersin.org

Investigation of Forced Degradation Conditions Leading to Impurity E

Forced degradation studies on Alverine Citrate have been conducted under various conditions, including oxidative, thermal, photolytic, and hydrolytic stress. semanticscholar.org While Alverine Citrate is shown to be susceptible to degradation, particularly under oxidative conditions, there is no direct scientific evidence to suggest that Impurity E is a degradation product. semanticscholar.orgwjpps.com The chemical structure of Impurity E is not consistent with typical degradation pathways of tertiary amines.

Studies have shown that Alverine Citrate degrades extensively under oxidative conditions, often induced by hydrogen peroxide. wjpps.com For tertiary amines like Alverine, the primary site of oxidative attack is the nitrogen atom. This typically leads to the formation of N-oxides.

The reaction of a tertiary amine with hydrogen peroxide generally proceeds via the nucleophilic attack of the nitrogen's lone pair on the oxygen atom of the peroxide. This results in the formation of a tertiary amine N-oxide.

While Alverine Citrate is known to be vulnerable to oxidative degradation, the resulting products are expected to be N-oxides and other related compounds. semanticscholar.orgwjpps.com The formation of Impurity E, which involves the addition of a phenylpropyl group, is not a plausible outcome of oxidative degradation. Therefore, it is concluded that Alverine Citrate Impurity E is primarily a synthesis-related impurity rather than a degradation product.

| Stress Condition | Effect on Alverine Citrate | Likely Degradation Products | Formation of Impurity E |

| Oxidative (e.g., H2O2) | Extensive degradation semanticscholar.orgwjpps.com | N-oxides | Not reported/Unlikely |

| Acid Hydrolysis | Degradation observed semanticscholar.org | Not fully characterized | Not reported/Unlikely |

| Alkali Hydrolysis | Degradation observed semanticscholar.org | Not fully characterized | Not reported/Unlikely |

| Thermal | Moderate degradation semanticscholar.org | Not fully characterized | Not reported/Unlikely |

| Photolytic | Moderate degradation semanticscholar.org | Not fully characterized | Not reported/Unlikely |

Hydrolytic Degradation (Acidic and Basic)

Hydrolytic degradation is a primary pathway for the breakdown of many pharmaceutical compounds. For Alverine Citrate, studies have indicated its vulnerability to both acidic and basic hydrolysis. However, specific research detailing the complete impurity profile under these conditions and explicitly identifying the formation of Alverine Citrate Impurity E is currently lacking. Without such identification, proposing a scientifically validated mechanism for its formation via hydrolysis is not feasible.

Thermal Degradation Studies

Exposure to elevated temperatures can induce thermal degradation of drug substances, leading to the formation of impurities. Alverine Citrate has been reported to be susceptible to thermal stress. A comprehensive analysis of its thermal degradation products is necessary to ascertain whether Impurity E is formed through this pathway. To date, published studies have not provided a definitive link between the thermal degradation of Alverine Citrate and the generation of Impurity E.

Photolytic Degradation Analyses

Photolytic degradation, caused by exposure to light, is another critical factor affecting drug stability. The susceptibility of Alverine Citrate to photolytic stress has been noted. Analysis of the degradation products formed upon exposure to light is required to determine if Alverine Citrate Impurity E is a significant photoproduct. As with other stress conditions, specific studies identifying Impurity E as a photolytic degradant are not currently available in the scientific literature.

Proposed Degradation Mechanisms Yielding Alverine Citrate Impurity E

In the absence of direct experimental evidence identifying Alverine Citrate Impurity E as a degradation product, any proposed mechanism for its formation remains speculative. Hypothetically, the formation of this tertiary amine could involve complex reactions such as N-dealkylation followed by subsequent N-alkylation with a degradation fragment, or other unforeseen molecular rearrangements. However, without empirical data from forced degradation studies that have successfully isolated and identified Impurity E, these remain theoretical postulations.

Kinetic Aspects of Impurity E Formation under Stress Conditions

The study of reaction kinetics is crucial for understanding the rate at which an impurity is formed under specific stress conditions. This information is vital for predicting the shelf-life of a drug product and for establishing appropriate storage conditions. As the formation of Alverine Citrate Impurity E under hydrolytic, thermal, or photolytic stress has not been definitively established in the available literature, no kinetic data for its formation can be presented.

Advanced Analytical Methodologies for the Characterization and Quantification of Alverine Citrate Impurity E

Chromatographic Separation Techniques

Chromatographic techniques are paramount in pharmaceutical analysis for separating complex mixtures into their individual components. For Alverine (B1665750) Citrate (B86180) and its related substances, including Impurity E, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis of Alverine Citrate and its impurities due to its high resolution and sensitivity. clearsynth.com The development of a robust HPLC method requires careful optimization of several parameters, including the stationary phase, mobile phase, and elution mode, to ensure accurate quantification and separation of all relevant compounds.

The choice of stationary phase is crucial as it dictates the primary mechanism of separation. For the analysis of Alverine Citrate and its impurities, reversed-phase columns are predominantly used.

C18 (Octadecylsilane) Columns: C18 columns are the most common choice for the separation of Alverine Citrate and its related compounds. nih.govresearchgate.net Their non-polar nature is well-suited for retaining and separating the active pharmaceutical ingredient and its impurities based on their hydrophobicity. Several validated methods utilize C18 columns with varying dimensions and particle sizes to achieve optimal separation. researchgate.netresearchgate.net

Mixed-Mode Columns: For more complex separations, mixed-mode columns that possess both reversed-phase and ion-exchange characteristics can be employed. sielc.com Columns such as the Newcrom family (A, AH, B, BH) contain ion-pairing groups that can provide alternative selectivity compared to standard C18 columns. sielc.com Additionally, specialized reversed-phase columns with low silanol (B1196071) activity, like Newcrom R1, are also utilized for analyzing Alverine Citrate. sielc.comsielc.com

Mobile phase optimization is a critical step in method development, influencing analyte retention, selectivity, and peak shape. chromatographyonline.com A typical mobile phase in reversed-phase HPLC consists of an aqueous component and an organic modifier.

Organic Solvents: Acetonitrile (B52724) is the most frequently used organic modifier in methods for Alverine Citrate analysis. nih.govsielc.comsielc.com Methanol is also used, sometimes in combination with acetonitrile. researchgate.netijpsdronline.com Increasing the proportion of the organic modifier generally leads to a decrease in the retention time of the analytes. chromatographyonline.com

Aqueous Components and Modifiers: The aqueous part of the mobile phase often contains buffers or acid modifiers to control the pH and improve peak shape. Adjusting the pH is particularly important for ionizable analytes to ensure consistent retention. chromatographyonline.com Common modifiers include phosphoric acid sielc.comsielc.com, formic acid (for MS-compatibility) sielc.comsielc.com, and trifluoroacetic acid. researchgate.net Buffers such as ammonium (B1175870) formate, ammonium acetate, and phosphate (B84403) buffers are also employed to maintain a stable pH throughout the analysis. nih.govresearchgate.netresearchgate.net

The elution strategy determines how the mobile phase is delivered to the column during the analysis.

Isocratic Elution: In an isocratic elution, the composition of the mobile phase remains constant throughout the entire run. phenomenex.com This approach is simple, reproducible, and requires less sophisticated instrumentation. phenomenex.commastelf.com Several reported methods for Alverine Citrate utilize isocratic elution. researchgate.netresearchgate.net However, for complex samples with components of varying polarity, isocratic methods can result in poor resolution for early-eluting peaks and significant peak broadening for late-eluting components. wordpress.com

Gradient Elution: Gradient elution involves changing the mobile phase composition during the analysis, typically by increasing the concentration of the organic solvent. wordpress.com This strategy is highly effective for separating complex mixtures containing analytes with a wide range of hydrophobicities. mastelf.comwordpress.com It often leads to improved peak resolution, increased sensitivity, and shorter analysis times. wordpress.com For the separation of Alverine Citrate from its numerous impurities, gradient elution is often the preferred method. researchgate.net

A key objective of any impurity method is to achieve adequate resolution between the main drug substance peak and the peaks of all related substances, including Impurity E. Resolution is a measure of the degree of separation between two adjacent peaks in a chromatogram. A well-developed method must be specific, meaning it can accurately measure the analyte of interest without interference from other components like impurities or degradation products. core.ac.uk

In pharmacopoeial methods, system suitability criteria are established to ensure the analytical system is performing correctly. For instance, the European Pharmacopoeia's GC method for Alverine Citrate related substances specifies a minimum resolution of 3.0 between the peaks for impurity D and alverine. uspbpep.com While this specific value is for a GC method, the principle of requiring a minimum resolution is fundamental to all chromatographic separations to ensure reliable quantification. Achieving this often requires the careful selection of the stationary and mobile phases, along with the optimization of the elution program (isocratic or gradient). researchgate.net

Gas Chromatography (GC) Applications for Volatile Impurities and Derivatization (if applicable to Impurity E)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.

The European Pharmacopoeia outlines a specific GC method for the determination of related substances in Alverine Citrate, which includes Impurity E. uspbpep.com This indicates that Impurity E is sufficiently volatile and thermally stable for GC analysis without derivatization. The method employs a flame ionization detector (FID) and uses a normalization procedure to quantify the impurities. uspbpep.com Sample preparation involves a liquid-liquid extraction procedure where the alverine base and its related impurities are extracted from an aqueous solution into methylene (B1212753) chloride. uspbpep.com

In this official method, Impurity E is identified by its relative retention time (RRT). The RRT of Impurity E is approximately 1.7, with the retention time of the Alverine peak being about 16 minutes. uspbpep.com

While not specified as necessary for Alverine Citrate Impurity E, derivatization is a common strategy in GC to analyze compounds that are non-volatile or thermally labile. gnomio.comjfda-online.com This process chemically modifies the analyte to increase its volatility or improve its chromatographic properties. gnomio.comgcms.cz Common derivatization reactions include silylation, acylation, and alkylation, which mask polar functional groups like alcohols, amines, and carboxylic acids. jfda-online.comgcms.cz The absence of a required derivatization step for Impurity E in the official monograph suggests its inherent suitability for direct GC analysis. uspbpep.com

Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation and Quantification

While GC-FID is excellent for quantification, it does not provide structural information. For the definitive identification and structural elucidation of an unknown impurity like Impurity E, mass spectrometry (MS) is the premier technique. americanpharmaceuticalreview.comsemanticscholar.org

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. americanpharmaceuticalreview.com

Structural Elucidation : High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the impurity's molecular ion, which allows for the determination of its elemental formula. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. americanpharmaceuticalreview.comnih.gov In an MS/MS experiment, the molecular ion of the impurity is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. numberanalytics.com This fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. By comparing the fragmentation pattern of Impurity E to that of the Alverine API, the location and nature of the structural modification can often be deduced. americanpharmaceuticalreview.com

To be analyzed by MS, the analyte must first be ionized. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high molecular weight molecules, making it a standard choice in pharmaceutical analysis. americanpharmaceuticalreview.comdtic.mil

ESI Principles : In ESI, a liquid containing the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. chromatographyonline.com As the solvent evaporates from the droplets, the charge density on the surface increases until ions are ejected from the droplet surface and can be guided into the mass analyzer. chromatographyonline.com For amine-containing compounds like Alverine and its impurities, ESI is typically performed in positive ion mode, which readily forms protonated molecules [M+H]+. nih.gov

Other Ionization Modes : While ESI is most common for LC-MS, other techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds. americanpharmaceuticalreview.com For GC-MS analysis, Electron Ionization (EI) is standard, but it is a "hard" ionization technique that can cause extensive fragmentation, sometimes preventing the observation of a molecular ion. semanticscholar.org

For highly sensitive and selective quantification, especially at trace levels, tandem mass spectrometry operated in Multiple Reaction Monitoring (MRM) mode is the gold standard. numberanalytics.comnih.gov This technique is frequently used in bioanalytical and impurity quantification studies. nih.govresearchgate.net

MRM Principles : MRM is a targeted MS/MS technique performed on a triple quadrupole mass spectrometer. numberanalytics.com In the first quadrupole (Q1), a specific precursor ion (e.g., the [M+H]+ ion of Impurity E) is selected. This ion is then fragmented in the second quadrupole (Q2, the collision cell). In the third quadrupole (Q3), only a specific, pre-defined fragment ion (product ion) is selected and allowed to pass to the detector. numberanalytics.com The transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte.

Application : By monitoring one or more of these specific transitions for Impurity E, the detector ignores all other ions, drastically reducing chemical noise and matrix interference. nih.gov This results in exceptional sensitivity and specificity, allowing for accurate quantification well below the levels achievable by GC-FID or full-scan MS methods. nih.govnih.gov A validated LC-MS/MS method using MRM would be the preferred approach for quantifying trace amounts of Alverine Citrate Impurity E in the API. researchgate.net

Table 2: Representative LC-MS/MS Parameters for MRM Analysis

| Parameter | Description | Example for Alverine |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Standard for amine-containing compounds. nih.gov |

| Precursor Ion (Q1) | The m/z of the protonated molecular ion [M+H]+. | m/z 282.3 nih.gov |

| Collision Energy | Optimized voltage to induce fragmentation in Q2. | Empirically determined. |

| Product Ion (Q3) | The m/z of a stable, characteristic fragment ion. | m/z 91.0 nih.gov |

| MRM Transition | The specific precursor → product ion pair monitored. | 282.3 → 91.0 nih.gov |

This table shows published MRM data for Alverine as a representative example. Parameters for Impurity E would need to be determined experimentally.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Fragmentation Pathway Analysis for Impurity E Identification

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion. mdpi.com The fragmentation pathway for a molecule is predictable based on its chemical structure, and this information can be used to confirm the identity of an impurity like Impurity E. nih.govrsc.org

For Alverine Citrate Impurity E, 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine, the electrospray ionization (ESI) positive mode would generate a protonated molecule [M+H]⁺. In the collision cell of the mass spectrometer, this precursor ion is subjected to collision-induced dissociation (CID), leading to characteristic fragment ions. The fragmentation is expected to occur at the weakest bonds, primarily the C-N bonds and the C-C bonds of the propyl chains, especially the benzylic positions.

Hypothetical Fragmentation Pathway of Alverine Impurity E

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Structure of Fragment | Loss | Significance |

|---|---|---|---|---|

| 386.28 | Benzylic cleavage | C₉H₁₁⁺ (Tropylium ion) | C₁₈H₂₂N | Characteristic fragment for phenylalkyl compounds. |

| 386.28 | Cleavage of C-N bond | C₁₈H₂₂N⁺ | C₉H₁₁ (Phenylpropyl radical) | Indicates the loss of one of the phenylpropyl side chains. |

| 386.28 | Cleavage of C-C bond adjacent to nitrogen | [M-C₂H₅]⁺ | C₂H₅ (Ethyl radical) | A common fragmentation pattern for propyl chains. |

This table presents a hypothetical fragmentation pattern based on the known chemical structure of Impurity E.

By comparing the experimentally observed fragment ions with the predicted pathway, the identity of the impurity can be confidently confirmed. nih.gov

Differentiation of Isomeric Impurities

The differentiation of isomers is a significant challenge in pharmaceutical analysis, as isomers often have identical molecular weights and thus cannot be distinguished by mass spectrometry alone. researchgate.net High-performance liquid chromatography (HPLC) is a crucial technique for this purpose. Isomers of Alverine Citrate Impurity E, which could include regioisomers with different substitution patterns on the phenyl rings, can be separated based on subtle differences in their polarity and interaction with the stationary phase of the HPLC column. researchgate.netnih.gov

The development of a specific HPLC method with an appropriate column and mobile phase composition is essential to achieve chromatographic resolution between Impurity E and any potential isomers. researchgate.netsielc.com By ensuring baseline separation, each impurity can be individually detected and quantified by the subsequent detector (e.g., UV or MS), preventing misidentification and ensuring accurate reporting of impurity levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unequivocal structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. For a definitive structural confirmation of Alverine Citrate Impurity E, a suite of NMR experiments is typically employed, providing data on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. klivon.com

¹H-NMR and ¹³C-NMR Spectral Interpretation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the structure of Impurity E. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus, while the integration of ¹H signals reveals the relative number of protons. pitt.edusigmaaldrich.com

Predicted ¹H and ¹³C NMR Chemical Shifts for Alverine Impurity E

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.10 - 7.35 | 125.0 - 142.0 |

| Benzylic Protons (Ar-CH₂) | ~2.60 | ~33.5 |

| Protons adjacent to Nitrogen (N-CH₂) | ~2.50 | ~52.8 |

| Methylene Protons (-CH₂-CH₂-CH₂-) | ~1.80 | ~28.7 |

The chemical shifts are predictive and may vary based on the solvent and experimental conditions. sigmaaldrich.com

The interpretation of these spectra allows for the assignment of each signal to a specific part of the 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine structure, confirming the presence of the three identical phenylpropyl chains attached to a central nitrogen atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. uvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For Impurity E, COSY would show correlations between the protons within each propyl chain: Ar-CH ₂–CH ₂–CH ₂–N. This helps to establish the connectivity of the aliphatic chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton it carries.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments by showing correlations between protons and carbons over two or three bonds. nih.gov For Impurity E, key HMBC correlations would confirm the connection of the phenylpropyl chains to the nitrogen atom.

Expected Key 2D NMR Correlations for Alverine Impurity E

| Experiment | Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Significance |

|---|---|---|---|

| COSY | Ar-CH₂- | -CH₂-CH₂-CH₂- | Confirms the propyl chain proton sequence. |

| HSQC | ~2.60 ppm (Ar-CH₂) | ~33.5 ppm (Ar-CH₂) | Links benzylic protons to their carbon. |

| HSQC | ~2.50 ppm (N-CH₂) | ~52.8 ppm (N-CH₂) | Links protons adjacent to nitrogen to their carbon. |

| HMBC | Protons at ~2.50 ppm (N-CH₂) | Carbon at ~28.7 ppm (-CH₂-CH₂-CH₂-) | Confirms the N-CH₂ to -CH₂-CH₂- linkage. |

| HMBC | Protons at ~2.60 ppm (Ar-CH₂) | Aromatic carbons (125-142 ppm) | Confirms the connection of the propyl chain to the phenyl ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. japer.in Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. libretexts.org For Alverine Impurity E, the IR spectrum would be expected to show absorptions corresponding to the aromatic rings and aliphatic chains.

Characteristic IR Absorption Bands for Alverine Impurity E

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600, 1495, 1450 |

| Aliphatic C-H | Bending (Scissoring/Rocking) | 1470 - 1350 |

| C-N | Stretching | 1250 - 1020 |

| Aromatic C-H (Monosubstituted) | Out-of-Plane Bending | 770 - 730 and 710 - 690 |

The analysis is often performed using a KBr pellet method. researchgate.netcore.ac.uk The absence of other significant bands (e.g., O-H or C=O) helps to confirm the purity and the assigned structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry (as a detector in HPLC and for forced degradation studies)

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. While not as structurally informative as NMR or MS, it is a robust and widely used technique in quantitative analysis.

As a Detector in HPLC: In HPLC systems, a UV-Vis detector is commonly used for the quantification of analytes as they elute from the column. sielc.com Alverine and its impurities, containing phenyl groups, absorb UV light. A suitable wavelength, often around 210-220 nm where the phenyl chromophore absorbs strongly, is selected for detection. The absorbance is directly proportional to the concentration of the impurity, allowing for accurate quantification against a reference standard. In some methods, derivatization is used to create a colored complex that absorbs at a higher wavelength, such as 540 nm, to enhance sensitivity and specificity. ijpsdronline.comresearchgate.net

In Forced Degradation Studies: Forced degradation studies are conducted to understand the stability of a drug substance under various stress conditions like acid, base, oxidation, heat, and light. wjpps.comresearchgate.net UV-Vis spectrophotometry can be employed to monitor the degradation process. By measuring the change in absorbance at a specific wavelength over time, the rate of degradation of the parent drug (Alverine Citrate) and the formation of degradation products, including Impurity E, can be determined. wjpps.comjapsonline.com This provides critical information on the stability-indicating nature of the analytical method.

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of pharmaceutical impurities. They offer the high resolving power of chromatography with the specific identification capabilities of spectrometry, making them ideal for complex mixtures.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of impurities in drug substances. core.ac.uk Its high sensitivity and selectivity make it particularly suitable for analyzing trace-level impurities like Alverine Citrate Impurity E in the presence of the high-concentration active pharmaceutical ingredient (API). core.ac.uk

A rapid and sensitive LC-MS/MS method for the simultaneous analysis of Alverine and its metabolites in human plasma has been developed, and similar principles are applied for impurity profiling. nih.gov The chromatographic separation is typically achieved on a reverse-phase column, such as a C8 or C18 column. core.ac.uknih.gov An isocratic mobile phase, often consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer like ammonium formate, is commonly employed to achieve efficient separation of the API from its related substances. nih.gov

Detection by tandem mass spectrometry, often using an electrospray ionization (ESI) source in the positive ion mode, provides unambiguous identification. core.ac.uk The system operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target analyte (Impurity E) is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, providing exceptional specificity and eliminating interference from matrix components. nih.gov The total run time for such methods can be very short, often under five minutes, allowing for high-throughput analysis. core.ac.uknih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. imist.ma In the context of pharmaceutical analysis, GC-MS is crucial for identifying and quantifying volatile organic impurities, which may originate from the manufacturing process (e.g., residual solvents) or as degradation products. imist.ma

The methodology involves vaporizing the sample, which is then carried by an inert gas (like helium or nitrogen) through a chromatographic column. imist.ma The column separates the components of the mixture based on their boiling points and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that acts as a molecular fingerprint. imist.ma For thermally labile or non-volatile compounds, derivatization techniques can be employed.

While LC-MS is the primary choice for non-volatile impurities like Alverine Citrate Impurity E, GC-MS serves as a complementary method for a comprehensive impurity profile. For instance, headspace GC-MS is a common technique used to analyze residual solvents without dissolving the drug substance. This technique is highly effective for identifying compounds like alcohols, esters, and aldehydes that may be present as trace impurities. imist.manih.gov

Method Validation for Alverine Citrate Impurity E Quantification

Validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. For an impurity quantification method, validation demonstrates that the procedure is specific, linear, accurate, precise, and sensitive enough to detect impurities at the required levels.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components. core.ac.uk For the analysis of Alverine Citrate Impurity E, the method's specificity is demonstrated by showing that the peak corresponding to Impurity E is well-resolved from the Alverine peak and any other known impurities. rjptonline.org

This is typically achieved by injecting individual solutions of Alverine and all available impurities to determine their respective retention times. A spiked solution, containing the API and all impurities, is then analyzed to confirm baseline separation.

Peak purity analysis is often performed using a photodiode array (PDA) detector coupled with the liquid chromatograph. The PDA detector acquires the entire UV-visible spectrum across a chromatographic peak. If the spectrum is consistent across the entire peak, it provides evidence that the peak is pure and not co-eluting with another substance. This confirmation is critical to prevent the over- or under-estimation of the impurity.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. core.ac.ukijpsdronline.com The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. ijpsdronline.com

To determine the linearity for Alverine Citrate Impurity E, a series of standard solutions of the impurity reference standard are prepared at different concentrations. The range typically covers from the limit of quantification (LOQ) to at least 120% of the specification limit for that impurity. The solutions are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The correlation coefficient (r), y-intercept, and slope of the regression line are calculated to evaluate linearity. A correlation coefficient close to 0.999 is generally considered evidence of a strong linear relationship. rjptonline.orgijpsdronline.com

Table 1: Examples of Established Linearity and Calibration Ranges for Alverine Analysis by Various Methods

| Analytical Method | Analyte | Calibration Range | Correlation Coefficient (r) |

| UV-Vis Spectrophotometry | Alverine Citrate | 80–560 µg/mL | 0.9999 |

| RP-HPLC | Alverine Citrate | 4–24 µg/mL | 0.9995 |

| LC-MS/MS | Alverine | 0.060–10.051 ng/mL | > 0.990 |

| LC-MS/MS | para hydroxy Alverine | 0.059–10.017 ng/mL | > 0.990 |

| LC-MS/MS | Alverine | 100–10,000 pg/mL | Not specified |

This table presents data for the parent compound, Alverine, to illustrate typical ranges. A similar validation process would be required to establish the specific range for Alverine Citrate Impurity E.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. ijpsdronline.com

LOD : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. researchgate.net

LOQ : The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision. core.ac.ukresearchgate.net

These limits are crucial for impurity methods, as they must be sensitive enough to control impurities at levels mandated by regulatory bodies (e.g., the ICH reporting threshold). The LOQ is particularly important as it represents the lower end of the calibration range.

LOD and LOQ can be determined by several methods, including:

Based on Signal-to-Noise Ratio: By analyzing samples with known low concentrations of the analyte and comparing the signal height to the background noise. A signal-to-noise ratio of 3:1 is common for estimating the LOD, and 10:1 for the LOQ.

Based on the Standard Deviation of the Response and the Slope: Using the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses and the slope of the calibration curve. core.ac.uk

Table 2: Example LOD and LOQ Values for Alverine Citrate

| Analytical Method | Analyte | LOD | LOQ |

| UV-Vis Spectrophotometry | Alverine Citrate | 18.3 µg/mL | 55.4 µg/mL |

| IR Spectrophotometry | Alverine Citrate | Not specified | Not specified |

This table provides reported values for the parent drug to exemplify the parameters. The specific LOD and LOQ for Alverine Citrate Impurity E must be experimentally determined during method validation.

Precision (Repeatability and Intermediate Precision)

The precision of an analytical method is a measure of the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. europa.eu It provides an indication of the random error of the method and is typically expressed as the variance, standard deviation (SD), or relative standard deviation (%RSD) of a series of measurements. europa.eu Precision is considered at two levels: repeatability and intermediate precision. europa.euiajps.com

Repeatability (Intra-assay Precision) Repeatability evaluates precision over a short period under the same operating conditions, including the same analyst, same equipment, and same day. europa.euiajps.com It demonstrates the method's performance during normal, consistent use. According to International Council for Harmonisation (ICH) guidelines, repeatability can be assessed by performing a minimum of six determinations at 100% of the test concentration or through a minimum of nine determinations across the specified range (e.g., three replicates at three different concentration levels). iajps.com

For the quantification of Alverine Citrate Impurity E, a study demonstrating repeatability would involve analyzing a sample solution spiked with the impurity standard multiple times. The %RSD of the measured peak areas or calculated concentrations would be determined. An acceptance criterion, typically not more than 2.0%, is common for impurity analysis.

Table 1: Illustrative Repeatability Data for Alverine Citrate Impurity E

| Determination | Peak Area |

| 1 | 15023 |

| 2 | 15105 |

| 3 | 14988 |

| 4 | 15230 |

| 5 | 15095 |

| 6 | 15159 |

| Mean | 15100 |

| Standard Deviation (SD) | 87.6 |

| % Relative Standard Deviation (%RSD) | 0.58% |

Table 2: Illustrative Intermediate Precision Data for Alverine Citrate Impurity E

| Condition | Analyst | Day | Equipment | Mean Peak Area (n=6) | %RSD |

| 1 | Analyst A | 1 | HPLC System 1 | 15100 | 0.58% |

| 2 | Analyst B | 2 | HPLC System 2 | 15350 | 0.65% |

| Overall Mean | 15225 | ||||

| Overall Standard Deviation (SD) | 176.8 | ||||

| Overall % Relative Standard Deviation (%RSD) | 1.16% |

Accuracy (Recovery Studies)

Accuracy demonstrates the closeness of the test results obtained by the analytical method to the true value. europa.eu It is a measure of the systematic error of the method. For impurity quantification, accuracy is typically determined through recovery studies by adding known amounts of the impurity standard (spiking) to a sample matrix. europa.euacs.org The analytical method is then used to measure the concentration of the impurity in the spiked samples, and the result is compared to the known added amount.

The ICH guidelines suggest assessing accuracy using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three replicates each at the reporting threshold, 100% of the specification limit, and 120% of the specification limit for the impurity). europa.eu The acceptance criteria for recovery are typically in the range of 80-120% for impurities.

Table 3: Illustrative Accuracy (Recovery) Data for Alverine Citrate Impurity E

| Spike Level (% of Specification Limit) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |

| 80% (Rep 1) | 0.80 | 0.79 | 98.8% | |

| 80% (Rep 2) | 0.80 | 0.81 | 101.3% | 99.8% |

| 80% (Rep 3) | 0.80 | 0.79 | 99.4% | |

| 100% (Rep 1) | 1.00 | 1.01 | 101.0% | |

| 100% (Rep 2) | 1.00 | 0.99 | 99.0% | 100.3% |

| 100% (Rep 3) | 1.00 | 1.01 | 101.0% | |

| 120% (Rep 1) | 1.20 | 1.22 | 101.7% | |

| 120% (Rep 2) | 1.20 | 1.19 | 99.2% | 100.8% |

| 120% (Rep 3) | 1.20 | 1.22 | 101.7% |

Robustness Evaluation

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage and is typically evaluated during the method development phase. researchgate.net The evaluation involves making minor changes to critical method parameters and observing the effect on the analytical results, such as peak resolution, retention time, and quantification of the impurity.

For a chromatographic method used to quantify Alverine Citrate Impurity E, parameters such as the flow rate of the mobile phase, column temperature, and mobile phase composition might be varied. The stability of the analytical solution over a specific period is also commonly assessed.

Table 4: Illustrative Robustness Study for Alverine Citrate Impurity E Analysis

| Parameter Varied | Original Value | Modified Value | Observed Result (%RSD of Impurity E Content) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.3% |

| 1.1 mL/min | 1.4% | ||

| Column Temperature | 30°C | 28°C | 1.1% |

| 32°C | 1.2% | ||

| Mobile Phase pH | 3.0 | 2.9 | 0.9% |

| 3.1 | 1.0% |

The results from the robustness study help to establish the operational limits for the analytical method and ensure that any procedural instructions are sufficiently detailed.

System Suitability Testing

System Suitability Testing (SST) is an essential component of chromatographic analytical methods. core.ac.uk It is performed before the analysis of any samples to verify that the equipment and the analytical procedure are adequate for the analysis to be performed. core.ac.uk SST parameters are established to ensure the performance of the entire system, including the instrument, reagents, and column.

For the analysis of Alverine Citrate and its impurities, including Impurity E, pharmacopoeial methods specify a set of system suitability requirements. uspbpep.com These tests ensure that the chromatographic system can adequately separate the impurity from the main compound and other related substances, and that the detection sensitivity is appropriate.

Table 5: System Suitability Parameters for the Analysis of Alverine Citrate Impurity E

| Parameter | Acceptance Criterion | Purpose |

| Resolution | Minimum 3.0 between the peaks due to Alverine Impurity D and Alverine. uspbpep.com | Ensures sufficient separation between closely eluting peaks, which is critical for accurate integration and quantification. |

| Relative Retention Time (RRT) | Approximately 1.7 for Impurity E (relative to Alverine). uspbpep.com | Confirms peak identity based on its elution time relative to the principal peak. |

| Tailing Factor | Not more than 2.0 for the Alverine peak. | Measures peak symmetry; a value ≤ 2.0 indicates an acceptable, symmetrical peak shape for accurate integration. |

| Theoretical Plates (N) | Not less than 2000 for the Alverine peak. | Measures column efficiency and performance. A higher number indicates better separation capability. |

| %RSD of Peak Area | Not more than 5.0% for six replicate injections of the standard solution. | Demonstrates the precision of the injection system and the stability of the detector response. |

Future Research Directions and Unresolved Challenges in Alverine Citrate Impurity E Research

Development of Orthogonal Analytical Methodologies for Enhanced Detection

A primary challenge in impurity analysis is ensuring that no impurity is left undetected, particularly those that may co-elute with the main API peak in standard chromatographic methods. chromatographyonline.com The use of a single analytical method does not guarantee the detection of all impurities. alphalyse.com Therefore, the development of orthogonal analytical methods—techniques that rely on different separation principles—is a crucial area of research. alphalyse.comresearchgate.net

For Alverine (B1665750) Citrate (B86180) Impurity E, a robust approach would involve combining high-performance liquid chromatography (HPLC), the standard for pharmaceutical analysis, with a secondary, orthogonal method. chromatographyonline.comresearchgate.net Capillary electrophoresis (CE) is an excellent candidate as it separates molecules based on their charge-to-size ratio in an electric field, a fundamentally different mechanism from the partitioning that occurs in HPLC. researchgate.netamericanpharmaceuticalreview.com This dual-method approach significantly increases the probability of separating and detecting all impurities, including Impurity E. researchgate.net

Future research should focus on optimizing these orthogonal systems. This includes exploring a variety of stationary phases and mobile phase compositions in HPLC and different background electrolytes and capillary coatings in CE. researchgate.net The goal is to create a comprehensive analytical toolkit that provides a complete and reliable impurity profile for Alverine Citrate.

Table 1: Comparison of Primary and Orthogonal Analytical Techniques for Impurity Profiling

| Feature | Primary Method (e.g., RP-HPLC) | Orthogonal Method (e.g., Capillary Electrophoresis) | Rationale for Orthogonality |

| Separation Principle | Partitioning based on hydrophobicity | Electrophoretic mobility based on charge-to-size ratio | Different physicochemical principles reduce the risk of co-elution of structurally similar compounds. researchgate.net |

| Selectivity | High for a wide range of neutral and ionizable compounds | Excellent for charged and highly polar compounds | Complementary selectivities ensure a more comprehensive separation of diverse impurities. researchgate.netamericanpharmaceuticalreview.com |

| Typical Throughput | High, with modern UPLC systems offering very fast analysis times | Moderate to high, can be automated | Suitable for both in-depth analysis and routine quality control. pharmtech.com |

| Common Detectors | UV, Diode Array Detector (DAD), Mass Spectrometry (MS) | UV, DAD, MS | Coupling with MS provides structural information for impurity identification. americanpharmaceuticalreview.com |

Advanced Computational Approaches for Predicting Impurity E Formation

Predicting the likelihood of an impurity's formation during synthesis or degradation is a rapidly advancing field. nih.gov For Alverine Citrate Impurity E, computational tools can provide invaluable insights into its formation mechanisms, helping to proactively control its levels. unr.edu.ar

(Quantitative) Structure-Activity Relationship, or (Q)SAR, models are computational methods that predict the biological activity or chemical properties of a molecule based on its structure. fda.gov These models can be trained on large datasets of chemical reactions to predict the formation of byproducts. zamann-pharma.commdpi.com By analyzing the structure of Alverine Citrate and the reagents used in its synthesis, a QSAR model could predict the reaction conditions most likely to lead to the formation of Impurity E. fda.gov

Machine learning and artificial intelligence are also being increasingly used to analyze large datasets and identify trends in impurity formation. zamann-pharma.com These advanced algorithms can assess interactions between the API, reagents, and excipients to predict the formation of degradation-related impurities. zamann-pharma.com Future research in this area will involve developing and validating more sophisticated predictive models specifically tailored to the synthesis pathways of Alverine Citrate. nih.gov

Table 2: Computational Tools for Impurity Prediction

| Computational Approach | Description | Application to Impurity E |

| QSAR Models | Predicts chemical properties and reactivity based on molecular structure. fda.gov | Can identify structural motifs in Alverine Citrate precursors that are prone to side reactions leading to Impurity E. zamann-pharma.com |

| Machine Learning / AI | Utilizes advanced algorithms to analyze large datasets and identify complex patterns in chemical reactions. zamann-pharma.com | Can predict the influence of various process parameters (e.g., temperature, pH, solvent) on the yield of Impurity E. acs.org |

| Forced Degradation Modeling | Simulates the degradation of a drug substance under stress conditions (e.g., heat, light, humidity) to predict degradation products. | Can help to understand if Impurity E could form as a degradant during storage and inform stability-indicating method development. chromatographyonline.com |

Strategies for Identifying and Characterizing Ultra-Trace Levels of Impurity E

Regulatory agencies require the control of impurities even at very low levels, sometimes in the parts per million (ppm) range, especially for potentially genotoxic impurities. americanpharmaceuticalreview.com Detecting and structurally elucidating impurities at such ultra-trace levels is a significant analytical challenge. pharmtech.com

Hyphenated analytical techniques, which combine a separation method with a powerful detection method, are essential for this task. unr.edu.arpharmtech.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern impurity analysis, offering the high sensitivity needed for trace-level detection. zamann-pharma.comijpsjournal.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity like Impurity E, a critical step in its identification. ijpsjournal.com

For even greater sensitivity, techniques like two-dimensional liquid chromatography (2D-LC) can be employed. americanpharmaceuticalreview.com In 2D-LC, a portion of the sample from the first chromatographic separation is sent to a second, different column for further separation, which can resolve trace impurities from the main API peak. americanpharmaceuticalreview.com Future research will focus on refining these hyphenated techniques and developing novel sample enrichment strategies to push the limits of detection for impurities like Impurity E even lower.

Green Chemistry Approaches to Minimize Impurity E Generation During Synthesis

The most effective way to control impurities is to prevent their formation in the first place. totalpharmaceuticaltopics.com Green chemistry, which focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, offers a powerful framework for minimizing impurity formation. mdpi.comjocpr.com

Applying green chemistry principles to the synthesis of Alverine Citrate could significantly reduce the formation of Impurity E. totalpharmaceuticaltopics.comijpsjournal.com This could involve:

Safer Solvents: Replacing traditional hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids can alter reaction pathways and reduce side reactions. jocpr.comijpsjournal.com

Catalysis: The use of highly selective catalysts can direct the reaction towards the desired product, minimizing the formation of byproducts like Impurity E. hilarispublisher.com Biocatalysis, which uses enzymes to perform chemical transformations, offers exceptional selectivity under mild reaction conditions. mdpi.com

Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, and reactant stoichiometry can have a dramatic impact on the impurity profile of the final product.

Future research in this area will involve a systematic evaluation of the Alverine Citrate synthesis process through the lens of green chemistry. The goal is to develop a more sustainable and efficient synthesis that inherently minimizes the generation of Impurity E and other undesirable byproducts. hilarispublisher.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.